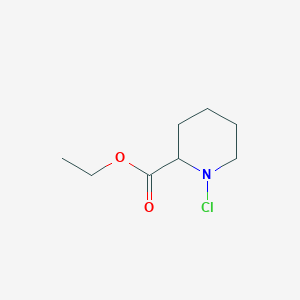
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Méthodes De Préparation
The synthesis of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 2-Piperidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-Piperidinecarboxylic acid.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester can be compared with other similar compounds, such as:
2-Piperidinecarboxylic acid: This compound lacks the chlorine and ethyl ester groups, making it less reactive in certain chemical reactions.
1-Chloro-2-piperidinecarboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom, affecting its reactivity and applications.
Ethyl 2-piperidinecarboxylate: This compound lacks the chlorine atom, making it less versatile in substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
219718-34-0 |
|---|---|
Formule moléculaire |
C8H14ClNO2 |
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
ethyl 1-chloropiperidine-2-carboxylate |
InChI |
InChI=1S/C8H14ClNO2/c1-2-12-8(11)7-5-3-4-6-10(7)9/h7H,2-6H2,1H3 |
Clé InChI |
YCHFMJLNLHDARE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCCN1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















